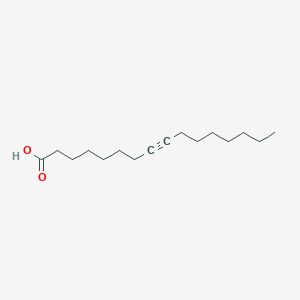

8-Hexadecynoic acid

Description

Structure

3D Structure

Properties

CAS No. |

90284-25-6 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

hexadec-8-ynoic acid |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-7,10-15H2,1H3,(H,17,18) |

InChI Key |

OGXDPOIXMXFWHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC#CCCCCCCC(=O)O |

Origin of Product |

United States |

Research Landscape of 8 Hexadecynoic Acid Within Acetylenic Fatty Acid Studies

Significance of Acetylenic Fatty Acids in Biomedical Research

Acetylenic fatty acids, a unique class of lipids characterized by the presence of one or more carbon-carbon triple bonds, are gaining increasing attention in the scientific community for their diverse and potent biological activities. nih.gov Found in a variety of natural sources, including plants, fungi, and marine organisms, these compounds have demonstrated a broad spectrum of pharmacological properties. nih.govresearcher.life The presence of the triple bond imparts distinct chemical reactivity and structural characteristics compared to their saturated and unsaturated counterparts, making them valuable subjects of investigation in medicinal chemistry and drug discovery. cymitquimica.com

Research has highlighted the potential of acetylenic fatty acids in several therapeutic areas. They have been reported to possess antibacterial, antifungal, antiparasitic, and antitumor activities. nih.gov The unique chemical nature of the acetylenic bond allows these fatty acids to interact with biological systems in specific ways, such as inhibiting key enzymes involved in fatty acid metabolism in pathogens. nih.govnih.gov For instance, some acetylenic fatty acids have been shown to disrupt fatty acid synthesis and degradation pathways in Mycobacterium smegmatis and inhibit fatty acid biosynthesis in the malaria parasite Plasmodium falciparum. nih.gov Furthermore, certain acetylenic fatty acids have been found to influence eicosanoid and DNA synthesis and even bind to DNA, suggesting multiple mechanisms of action. nih.gov The position of the triple bond within the fatty acid chain is a critical determinant of its biological efficacy, with different isomers exhibiting varied activities. nih.gov

Academic Context of 8-Hexadecynoic Acid Investigations

Within the broader field of acetylenic fatty acid research, specific isomers of hexadecynoic acid (a 16-carbon fatty acid) have been synthesized and evaluated for their biological potential. Investigations have included isomers with the triple bond at various positions, such as C-2, C-3, C-5, C-6, C-8, C-9, C-10, and C-12. nih.govnih.govuri.eduresearchgate.net This systematic exploration has revealed that the location of the acetylenic bond significantly influences the compound's biological activity. nih.gov

Notably, studies comparing these isomers have demonstrated that the antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), is highly dependent on the triple bond's position. nih.govresearchgate.net Research has shown that moving the triple bond further from the carboxyl group tends to decrease its bactericidal effect. nih.govresearchgate.net For example, 2-hexadecynoic acid has been identified as a potent antibacterial agent, with its activity linked to the inhibition of S. aureus DNA gyrase. nih.govresearchgate.net

While much of the published research on hexadecynoic acid isomers has focused on the 2- and 6-positions due to their notable antifungal and antibacterial properties, the synthesis and study of the 8-hexadecynoic acid isomer have also been undertaken. nih.govnih.govuri.eduresearchgate.net These comparative studies help to elucidate the structure-activity relationships of acetylenic fatty acids, providing a deeper understanding of how subtle changes in molecular architecture can have a profound impact on biological function. The investigation of 8-hexadecynoic acid, therefore, contributes to the comprehensive mapping of the bioactivity of C16 acetylenic fatty acids.

Comparative Antibacterial Activity of Hexadecynoic Acid Isomers

| Compound | Position of Triple Bond | General Antibacterial Activity |

| 2-Hexadecynoic acid | C-2 | High |

| 3-Hexadecynoic acid | C-3 | Lower than 2-HDA |

| 6-Hexadecynoic acid | C-6 | Lower than 2-HDA |

| 8-Hexadecynoic acid | C-8 | Lower than 2-HDA |

| 9-Hexadecynoic acid | C-9 | Lower than 2-HDA |

| 10-Hexadecynoic acid | C-10 | Lower than 2-HDA |

| 12-Hexadecynoic acid | C-12 | Lower than 2-HDA |

This table is based on findings that indicate a decrease in bactericidal activity as the triple bond is moved further from the carbonyl group. nih.govresearchgate.net

Synthetic Methodologies for 8 Hexadecynoic Acid and Positional Isomers

Total Synthesis Routes for Hexadecynoic Acid Isomers

The total synthesis of hexadecynoic acid and its isomers is a field of significant interest, driven by the distinct biological activities observed among these closely related molecules. The position of the triple bond within the carbon chain is a critical determinant of these properties, necessitating precise and versatile synthetic routes.

Synthesis of Related Alkynoic Acid Isomers (e.g., 2-, 3-, 5-, 6-, 9-, 10-, 12-Hexadecynoic Acids)

Specific examples of isomer synthesis include:

2-Hexadecynoic acid: One common laboratory method involves the carboxylation of 1-pentadecyne (B1584982). Another approach is the reaction between 1-bromohexadecane (B154569) and sodium acetylide.

5-Hexadecynoic acid: This isomer has been synthesized and studied alongside other positional isomers to compare their biological activities. researchgate.netnih.govhuji.ac.il

6-Hexadecynoic acid: The synthesis of 6-hexadecynoic acid (6-HDA) has been reported, often as a precursor or a comparative compound for more complex analogs. huji.ac.iluprrp.eduontosight.ai For instance, the total synthesis of (±)-2-methoxy-6-hexadecynoic acid was achieved in 4 to 10 steps, with the parent 6-HDA also being synthesized for comparative studies. uprrp.edu

9-Hexadecynoic acid: This isomer has been synthesized and evaluated, with some synthetic routes starting from precursors like 9-hexadecyn-1-ol (B1595561). researchgate.netnih.govlookchem.com

The synthesis of these isomers allows for systematic evaluation of how the alkyne position influences the molecule's physical and biological characteristics. researchgate.net

Table 1: Synthesized Positional Isomers of Hexadecynoic Acid

| Compound Name | Position of Triple Bond | Reported Synthetic Approach |

|---|---|---|

| 2-Hexadecynoic acid | C-2 | Carboxylation of 1-pentadecyne |

| 3-Hexadecynoic acid | C-3 | Four-step synthesis researchgate.net |

| 5-Hexadecynoic acid | C-5 | Synthesized for comparative biological studies nih.govhuji.ac.il |

| 6-Hexadecynoic acid | C-6 | Multi-step synthesis uprrp.edu |

| 8-Hexadecynoic acid | C-8 | Four-step synthesis researchgate.net |

| 9-Hexadecynoic acid | C-9 | Synthesized from precursors like 9-hexadecyn-1-ol nih.govlookchem.com |

| 10-Hexadecynoic acid | C-10 | Four-step synthesis researchgate.net |

Synthesis of Hexadecynoic Acid Analogs and Derivatives

To further probe the chemical space and biological potential, researchers have synthesized a range of analogs and derivatives of hexadecynoic acid, introducing additional functional groups or unsaturation.

Synthesis of Diynoic Fatty Acid Analogs (e.g., 2,6-Hexadecadiynoic Acid)

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,6-Hexadecadiynoic Acid |

| 2,9-Hexadecadiynoic Acid |

| 2-Hexadecynoic acid |

| (±)-2-methoxy-6-hexadecynoic acid |

| 3-Hexadecynoic acid |

| 5-Hexadecynoic acid |

| 6-Hexadecynoic acid |

| 8-Hexadecynoic acid |

| 9-Hexadecynoic acid |

| 9-hexadecyn-1-ol |

| 10-Hexadecynoic acid |

| 12-Hexadecynoic acid |

| 1,5-Hexadiyne |

| 1,8-Nonadiyne |

| 1-Bromohexadecane |

| 1-Pentadecyne |

| Sodium acetylide |

Structure Activity Relationship Studies and Derivative Design for Hexadecynoic Acids

Positional Isomers and Their Biological Activity Profiles

The position of the alkyne group within the sixteen-carbon chain of hexadecynoic acid is a critical determinant of its biological activity. Studies have systematically synthesized and evaluated a series of positional isomers to understand this relationship.

Research into the antibacterial properties of C16 alkynoic fatty acids has revealed that the location of the triple bond significantly impacts their effectiveness. nih.govresearchgate.net A study investigating hexadecynoic acid (HDA) isomers with the triple bond at positions C-2, C-3, C-6, C-8, C-9, C-10, and C-12 demonstrated that the 2-HDA isomer possesses the most potent antibacterial activity against Gram-positive bacteria, including clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The antibacterial efficacy was observed to decrease as the triple bond was moved further from the carbonyl group. nih.govresearchgate.net

The superior antibacterial properties of the 2-hexadecynoic acid isomer compared to its positional counterparts suggest that the proximity of the triple bond to the carboxylic acid group is crucial for its biological function. This finding is pivotal for the rational design of more effective fatty acid-based antibacterial agents. Further investigations have also linked the antibacterial action of 2-HDA to the inhibition of S. aureus DNA gyrase. nih.govresearchgate.net

It was also noted that the ability of HDA analogs to form micelles, with critical micellar concentrations (CMC) ranging from 50 to 300 μg/mL, could be linked to their reduced activity against Gram-positive bacteria. nih.govresearchgate.net

Comparative Antibacterial Activity of Hexadecynoic Acid Isomers

| Compound | Triple Bond Position | Key Antibacterial Findings |

| 2-Hexadecynoic acid | C-2 | Most potent antibacterial activity against Gram-positive bacteria, including MRSA. nih.govresearchgate.net |

| 3-Hexadecynoic acid | C-3 | Reduced antibacterial activity compared to 2-HDA. nih.gov |

| 6-Hexadecynoic acid | C-6 | Exhibits lower bactericidal activity as the triple bond is farther from the carbonyl group. nih.govresearchgate.net |

| 8-Hexadecynoic acid | C-8 | Decreased activity against Gram-positive bacteria. nih.gov |

| 9-Hexadecynoic acid | C-9 | Lower antibacterial efficacy. nih.gov |

| 10-Hexadecynoic acid | C-10 | Reduced antibacterial activity. nih.gov |

| 12-Hexadecynoic acid | C-12 | Significantly lower bactericidal activity. nih.gov |

Chemical Conjugates of Hexadecynoic Acids

To enhance the therapeutic profile of hexadecynoic acids, researchers have explored the synthesis of chemical conjugates, combining the fatty acid with other bioactive molecules. This approach aims to leverage the properties of both parent compounds, potentially leading to synergistic effects or novel mechanisms of action.

Curcumin (B1669340) Conjugates and Enhanced Biological Activity

Curcumin, a natural polyphenol, is well-known for its diverse pharmacological activities, including anti-inflammatory and antibacterial effects. jocpr.combiointerfaceresearch.com However, its therapeutic application can be limited by factors such as poor solubility and bioavailability. jocpr.com Conjugating curcumin with fatty acids has been investigated as a strategy to overcome these limitations and enhance its biological efficacy.

A notable example is the synthesis of a C5-curcumin-2-hexadecynoic acid (C5-Curc-2-HDA) conjugate. researchgate.netnih.gov This novel compound was synthesized and tested for its antibacterial activity against MRSA strains. The results were compelling: the conjugate was active against eight MRSA strains with minimum inhibitory concentrations (MICs) ranging from 31.3 to 62.5 µg/mL. researchgate.netnih.gov

Crucially, the study found that the conjugation of 2-hexadecynoic acid to C5-curcumin increased its antibacterial activity by 4 to 8-fold against MRSA strains. researchgate.netnih.gov This supports the hypothesis that chemically linking 2-HDA to curcumin enhances the antibacterial potency of the latter against Gram-positive bacteria. researchgate.net Interestingly, when the two compounds were tested as an equimolar mixture, they exhibited an antagonistic effect. researchgate.netnih.gov

Furthermore, the C5-Curc-2-HDA conjugate was found to inhibit the supercoiling activity of S. aureus DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.netnih.gov The presence of the 2-hexadecynoic acid moiety in the conjugate appeared to improve the anti-topoisomerase activity of curcumin, aligning with the observed enhancement in antibacterial susceptibility. researchgate.netnih.gov

ω-Phenyl and Cyclohexyl Alkynoic Fatty Acid Derivatives

The introduction of cyclic moieties, such as phenyl and cyclohexyl groups, at the omega (ω) end of alkynoic fatty acids represents another strategy to modulate their biological properties. These terminal bulky groups can influence how the fatty acid interacts with biological targets.

Short-chain ω-phenylalkanoic acids are known to occur in nature, found in sources like propolis and plant fragrances. wikipedia.org Systematic studies have also identified longer-chain ω-phenylalkanoic acids in the seeds of plants from the Araceae family and in halophilic bacteria. wikipedia.org

In a recent study, the first total synthesis of several ω-phenyl and ω-cyclohexyl alkynoic fatty acids was achieved to evaluate their cytotoxic and leishmanicidal activities. nih.gov Among the synthesized compounds were 16-phenyl-6-hexadecynoic acid, 10-phenyl-6-decynoic acid, and 10-cyclohexyl-6-decynoic acid. nih.gov The synthesis of these novel fatty acids allows for the exploration of how a terminal phenyl or cyclohexyl group affects their biological profile. It is believed that the phenyl-containing acid may interact more tightly with DNA. nih.gov

The rationale for synthesizing these derivatives stems from the known biological activities of both ω-phenyl fatty acids and Δ6 alkynoic acids, with the aim of creating hybrid molecules with potentially enhanced or novel therapeutic properties. nih.gov

Synthesized ω-Substituted Alkynoic Fatty Acids

| Compound Name | Structure | Overall Yield |

| 16-phenyl-6-hexadecynoic acid | Phenyl group at ω-position of a C16 alkynoic acid | 46% |

| 10-phenyl-6-decynoic acid | Phenyl group at ω-position of a C10 alkynoic acid | 73-76% |

| 10-cyclohexyl-6-decynoic acid | Cyclohexyl group at ω-position of a C10 alkynoic acid | 73-76% |

Vinyl Halogenated Fatty Acid Analogs

The incorporation of halogen atoms into the structure of fatty acids is a known strategy to enhance their antimicrobial properties. nih.gov Halogenated fatty acids have been shown to possess significant biological activity, particularly against Gram-positive bacteria. nih.gov

Recent research has focused on the synthesis of novel vinyl halogenated fatty acids (VHFAs) and their evaluation as antibacterial agents. nih.govresearchgate.net Specifically, 2-allyl-3-bromo-2E-hexadecenoic acid and 2-allyl-3-chloro-2E-hexadecenoic acid were synthesized by treating 2-hexadecynoic acid with an allyl halide in the presence of a palladium catalyst. nih.govresearchgate.netesmed.org

These vinyl halogenated derivatives of hexadecynoic acid displayed significant antibacterial activity against clinical isolates of MRSA. nih.govresearchgate.netesmed.org Notably, the vinyl brominated fatty acids were shown to disrupt the plasma membrane of S. aureus and inhibit the expression of the norB gene, which is associated with antibiotic resistance. nih.govresearchgate.net These findings highlight the potential of vinyl halogenation as a promising approach for developing new antibacterial agents based on the hexadecynoic acid scaffold. nih.govresearchgate.net

Methoxylated Hexadecynoic Acid Derivatives

The introduction of methoxy (B1213986) groups into the structure of fatty acids can influence their physicochemical properties and biological activities. While specific research on methoxylated derivatives of 8-hexadecynoic acid is limited, studies on related methoxylated fatty acids and other bioactive compounds provide insights into the potential effects of this modification.

For instance, methoxylated derivatives of cinnamic acid, another class of organic acids, have demonstrated various biological activities, including antimicrobial effects. unsrat.ac.id The position of the methoxy group on the aromatic ring can impact the compound's properties. mdpi.com

In the context of fatty acids, the synthesis of α-methoxylated fatty acids has been a subject of interest. referencecitationanalysis.com While detailed biological activity data for methoxylated hexadecynoic acid derivatives is not extensively available in the provided context, the exploration of such derivatives represents a logical step in the broader investigation of fatty acid structure-activity relationships. The modification of the fatty acid chain with a methoxy group could alter its interaction with cellular membranes and enzymes, potentially leading to novel biological effects.

Advanced Analytical and Spectroscopic Methodologies in 8 Hexadecynoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in the analysis of 8-hexadecynoic acid, enabling its separation from complex mixtures and its quantification. Gas chromatography and high-performance liquid chromatography are the primary methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the structural analysis of fatty acids like 8-hexadecynoic acid. However, due to the polar nature of free fatty acids, which can lead to adsorption issues and poor chromatographic performance, they are often converted into more volatile and less polar derivatives prior to analysis. sigmaaldrich.com The mass spectra of these derivatives provide detailed structural information.

The mass spectrometer detects the ionized molecules and their fragments, and the resulting fragmentation pattern is characteristic of the compound's structure. For alkynoic acids, the position of the triple bond can be determined by analyzing these fragments. This technique is also invaluable for assessing the purity of a sample by detecting and identifying any contaminants.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Fractionation

High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.org In the context of 8-hexadecynoic acid research, HPLC is particularly useful for separating it from its positional isomers. The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. wikipedia.org

Different HPLC modes, such as reversed-phase and normal-phase, can be employed. nih.gov In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, while normal-phase HPLC utilizes a polar stationary phase and a nonpolar mobile phase. nih.gov The choice of mobile phase composition is critical for achieving optimal separation of fatty acid isomers. universiteitleiden.nl For instance, mobile phases containing solvents like acetonitrile, water, and modifiers such as acetic or phosphoric acid are commonly used. nih.govuniversiteitleiden.nl The separated fatty acids can be detected using various detectors, including UV detectors, especially after derivatization to include a UV-absorbing chromophore. aocs.org This allows for the collection of pure fractions of 8-hexadecynoic acid for further analysis.

Derivatization Strategies for GC-MS Analysis of Fatty Acids (e.g., Picolinyl Esters, Dimethyloxazoline Derivatives, Methyl Esters)

To enhance volatility and improve chromatographic resolution for GC-MS analysis, fatty acids are commonly derivatized. sigmaaldrich.com

Methyl Esters (FAMEs) : The most common derivatization method involves the conversion of fatty acids into fatty acid methyl esters (FAMEs). ifremer.fr This is typically achieved by esterification with methanol (B129727) in the presence of a catalyst like boron trichloride (B1173362) (BCl3) or an acid. sigmaaldrich.comresearchgate.net FAMEs are volatile and have good chromatographic properties, making them suitable for routine GC analysis. ifremer.fr

Picolinyl Esters : For detailed structural elucidation, particularly for determining the position of unsaturation, picolinyl ester derivatives are highly effective. aocs.orgnih.gov The pyridine (B92270) ring in the picolinyl group directs fragmentation in the mass spectrometer, leading to the formation of diagnostic ions that reveal the position of the triple bond in the fatty acid chain. nih.gov The synthesis of picolinyl esters can be achieved by reacting the fatty acid with thionyl chloride to form the acid chloride, which is then reacted with 3-pyridylcarbinol. nih.gov

Dimethyloxazoline (DMOX) Derivatives : 4,4-Dimethyloxazoline (DMOX) derivatives are also valuable for locating functional groups within fatty acid chains via GC-MS. aocs.orgusda.gov A common method for preparing DMOX derivatives involves heating fatty acid methyl esters with 2-amino-2-methyl-1-propanol. nih.gov Milder methods have also been developed to avoid potential degradation of sensitive functional groups like acetylenic bonds. nih.govresearchgate.net

| Derivative | Purpose | General Method |

| Methyl Esters (FAMEs) | Routine GC analysis, quantification | Esterification with methanol and a catalyst (e.g., BCl3). sigmaaldrich.comresearchgate.net |

| Picolinyl Esters | Structural elucidation (triple bond location) | Reaction with thionyl chloride and then 3-pyridylcarbinol. nih.gov |

| Dimethyloxazoline (DMOX) | Structural elucidation (functional group location) | Reaction of FAMEs with 2-amino-2-methyl-1-propanol. nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 8-hexadecynoic acid.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its chemical bonds.

For 8-hexadecynoic acid, the FTIR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group and the alkyne triple bond. The carboxylic acid O-H stretch typically appears as a broad band in the region of 3500-2500 cm⁻¹, while the C=O stretch is observed around 1710 cm⁻¹. nih.gov The C≡C triple bond of the alkyne group would exhibit a weaker absorption in the range of 2260-2100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. wikipedia.org It provides information about the chemical environment of individual atoms.

¹H-NMR : Proton NMR (¹H-NMR) provides information about the different types of protons in a molecule and their neighboring atoms. libretexts.org In the ¹H-NMR spectrum of 8-hexadecynoic acid, one would expect to see distinct signals for the carboxylic acid proton, the protons on the carbons adjacent to the triple bond (propargylic protons), the alpha- and beta-protons relative to the carboxyl group, the long chain of methylene (B1212753) protons, and the terminal methyl group protons. The chemical shifts (δ) and splitting patterns of these signals are key to confirming the structure. ccea.org.uk For instance, the propargylic protons would likely appear as a multiplet around δ 2.1-2.2 ppm. nih.gov

¹³C-NMR : Carbon-13 NMR (¹³C-NMR) provides information about the different carbon atoms in a molecule. Each unique carbon atom in 8-hexadecynoic acid will give a distinct signal in the ¹³C-NMR spectrum. The carbonyl carbon of the carboxylic acid will appear far downfield (around δ 175-185 ppm). researchgate.net The two sp-hybridized carbons of the triple bond will have characteristic chemical shifts in the range of δ 70-90 ppm. chapman.edu The remaining sp³-hybridized carbons of the alkyl chain will appear at higher field strengths. researchgate.net

Tandem Mass Spectrometry (MS/MS, MS^n) for Detailed Structural Information

Tandem mass spectrometry (MS/MS or MS²) is a powerful analytical technique used for the structural elucidation of molecules, including fatty acids like 8-hexadecynoic acid. wikipedia.orgnationalmaglab.org The process involves multiple stages of mass analysis, typically within a single instrument such as a triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), or ion trap mass spectrometer. wikipedia.org In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected in the first stage of mass spectrometry (MS1). nationalmaglab.org These selected ions are then subjected to fragmentation through processes like collision-induced dissociation (CID), where they collide with neutral gas molecules. wikipedia.org The resulting fragment ions, or product ions, are then analyzed in a second stage of mass spectrometry (MS2), providing detailed structural information about the precursor ion. nationalmaglab.org

For unsaturated fatty acids, low-energy negative-ion electrospray ionization (ESI) MS/MS is a common approach. nih.gov The fragmentation patterns observed can help localize the position of double or triple bonds. nih.gov While specific fragmentation data for 8-hexadecynoic acid is not extensively published, the patterns can be inferred from the analysis of other unsaturated fatty acids. nih.govnih.gov Fragmentation of unsaturated fatty acid anions often involves cleavage of bonds adjacent to the site of unsaturation. nih.gov Other common fragmentation pathways for carboxylic acids include the neutral loss of water (H₂O) and carbon dioxide (CO₂) from the carboxyl group. nih.govlibretexts.org The resulting spectrum of product ions is reproducible and can be used to differentiate between isomeric compounds. nih.gov Although extensive hydride migration can sometimes complicate the precise localization of unsaturation in polyunsaturated fatty acids, the unique fragmentation fingerprint remains a valuable tool for identification. nih.gov

Table 1: Predicted Characteristic Fragmentation of 8-Hexadecynoic Acid in Negative-Ion ESI-MS/MS

| Precursor Ion (m/z) | Fragmentation Process | Predicted Product Ion (m/z) | Structural Information Gained |

| [M-H]⁻ | Neutral loss of water | [M-H-H₂O]⁻ | Presence of a carboxyl group. nih.gov |

| [M-H]⁻ | Neutral loss of carbon dioxide | [M-H-CO₂]⁻ | Presence of a carboxyl group. nih.gov |

| [M-H]⁻ | Cleavage at the C-C bond adjacent to the triple bond | Varies | Helps to localize the position of the C≡C triple bond. nih.gov |

| [M-H]⁻ | Cleavage alpha to the carboxyl group | Varies | Confirms fatty acid structure. libretexts.org |

Bio-orthogonal Labeling and Click Chemistry Applications

Bio-orthogonal labeling is a powerful strategy to study biomolecules like fatty acids in their native environment without interfering with biological processes. researchgate.net This approach utilizes chemical reporter groups, such as an alkyne or an azide (B81097), that are incorporated into biomolecules and can be selectively reacted with a probe. iris-biotech.de The "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition, is a highly efficient and specific reaction used to attach detection tags (like biotin (B1667282) or fluorophores) to these reporters. iris-biotech.dejove.com This methodology has become invaluable for studying protein fatty acylation, a crucial post-translational modification that regulates protein function, localization, and stability. iris-biotech.deresearchgate.net

Incorporation of Alkynyl Fatty Acid Analogs (e.g., 15-Hexadecynoic Acid) for Protein Acylation Detection

To study protein palmitoylation, a common form of fatty acylation, researchers use bio-orthogonal analogs of palmitic acid. acs.org 15-Hexadecynoic acid (15-HDYA), an isomer of 8-hexadecynoic acid, is a widely used chemical probe that features an alkyne group at its omega (ω) terminus. acs.orgsemanticscholar.orgavantiresearch.com This terminal alkyne serves as a chemical handle for click chemistry while being small enough to be accepted by the cellular machinery. acs.org

The process begins with incubating cells with 15-HDYA. semanticscholar.org The fatty acid analog is taken up by the cells, activated to its coenzyme A (CoA) derivative, and then metabolically incorporated into proteins by protein acyltransferases (PATs), the same enzymes that attach palmitate. researchgate.netsemanticscholar.org This results in proteins being tagged with an alkynyl group. jove.com After cell lysis, the tagged proteins can be reacted with an azide-containing probe. iris-biotech.dejove.com For example, reacting with an azide-biotin probe allows for the subsequent affinity purification of the acylated proteins using streptavidin beads. acs.orgresearchgate.net Alternatively, using a fluorescent azide probe enables direct visualization of the acylated proteins by in-gel fluorescence scanning or microscopy. jove.comresearchgate.net This technique has proven to be a sensitive, non-isotopic method to investigate the palmitoylation status of various cellular proteins, including G-protein coupled receptors (GPCRs) and enzymes like GAPDH. semanticscholar.orgresearchgate.netnih.gov Studies have shown that 15-HDYA can be more efficiently incorporated into some proteins, such as the mu-opioid receptor, compared to other analogs like 17-octadecynoic acid (17-ODYA). nih.govresearchgate.net

Table 2: Comparison of Common Alkynyl Fatty Acid Analogs in Bio-orthogonal Labeling

| Alkynyl Fatty Acid | Natural Fatty Acid Analog | Carbon Chain Length | Common Application |

| 13-Tetradecynoic acid (13-TDYA) | Myristic Acid | 14 | Probing N-myristoylation. jove.com |

| 15-Hexadecynoic acid (15-HDYA) | Palmitic Acid | 16 | Probing S-palmitoylation. jove.comsemanticscholar.orgnih.gov |

| 17-Octadecynoic acid (17-ODYA) | Stearic Acid | 18 | Probing S-acylation. jove.comnih.gov |

Applications in Proteomics and Cellular Pathway Research

The combination of bio-orthogonal labeling with click chemistry and mass spectrometry-based proteomics provides a powerful platform for the global analysis of protein acylation. jove.com By using probes like 15-HDYA to tag acylated proteins and then purifying them via an affinity tag like biotin, researchers can identify hundreds to thousands of fatty-acylated proteins from a single experiment. acs.orgsemanticscholar.org This has been instrumental in profiling the "palmitoyl-proteome" in various cell types. acs.org

This proteomic approach allows for the identification of novel acylated proteins and the specific sites of modification, which can be confirmed by mass spectrometry. researchgate.net It enables the investigation of the roles of fatty acylation in diverse cellular signaling pathways, protein-protein interactions, and membrane association. iris-biotech.denih.gov For instance, this methodology is used to study the dynamic behavior of lipid-modified proteins in different physiological states or during cell division. nih.govacs.org Furthermore, quantitative proteomics strategies can be integrated with this approach. jove.com For example, combining click chemistry with methods like stable isotope labeling with amino acids in cell culture (SILAC) allows for the quantitative profiling of changes in protein acylation in response to different stimuli or in disease states, providing deeper insights into cellular regulation. jove.comnih.gov

Table 3: General Workflow for Proteomic Analysis of Protein Acylation

| Step | Description | Purpose |

| 1. Metabolic Labeling | Live cells are incubated with an alkynyl fatty acid analog (e.g., 15-HDYA). semanticscholar.org | Incorporation of the bio-orthogonal tag into acylated proteins. jove.com |

| 2. Cell Lysis | Cells are harvested and lysed to release cellular proteins. semanticscholar.org | Solubilization of proteins for subsequent reactions. |

| 3. Click Chemistry | The cell lysate is reacted with an azide-biotin probe. jove.comresearchgate.net | Covalent attachment of a biotin affinity tag to the labeled proteins. |

| 4. Affinity Purification | Biotinylated proteins are captured using streptavidin-conjugated beads. acs.org | Isolation and enrichment of the acylated proteome. |

| 5. Proteolysis | Purified proteins are digested into smaller peptides (e.g., with trypsin). | Preparation for mass spectrometry analysis. |

| 6. Mass Spectrometry | Peptides are analyzed by LC-MS/MS. | Identification and quantification of the acylated proteins and their modification sites. jove.comsemanticscholar.org |

Metabolic Integration and Enzymatic Biotransformations of Hexadecynoic Acids

Role of Hexadecynoic Acids in Fatty Acid Metabolic Pathways

8-Hexadecynoic acid, upon entering a cell, is recognized by the enzymatic machinery responsible for fatty acid processing. However, the presence of the triple bond at the C-8 position can significantly alter the outcomes of these metabolic routes, leading to inhibition or the formation of novel metabolites.

De novo fatty acid synthesis is the cellular process for building fatty acids from non-lipid precursors, primarily acetyl-CoA. youtube.com This pathway, occurring in the cytoplasm, involves a series of reactions catalyzed by the multi-enzyme complex, fatty acid synthase (FAS). youtube.comwikipedia.org The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in the synthesis. youtube.comwikipedia.org The FAS complex then catalyzes sequential rounds of condensation, reduction, dehydration, and another reduction, adding two carbons from malonyl-CoA in each cycle until a 16-carbon saturated fatty acid, palmitic acid, is formed. youtube.com

Acetylenic fatty acids can interfere with this process. Studies on isomers like 2-hexadecynoic acid have shown that they can inhibit fatty acid synthesis. asm.orguri.edu This inhibition may occur through the accumulation of intermediates that block key enzymes in the pathway. uri.edu While direct studies on the 8-isomer are less common, it is plausible that 8-hexadecynoic acid or its CoA derivative could act as a competitive inhibitor for one of the FAS enzymes, disrupting the carefully orchestrated elongation cycle. The unique geometry and electronic configuration of the alkyne bond could prevent proper binding or catalytic action within the enzyme's active site.

Once synthesized or taken up from extracellular sources, fatty acids can be further modified by elongation and desaturation enzymes, primarily located in the endoplasmic reticulum. researchgate.netagrilife.org Elongases extend the carbon chain, typically by two carbons at a time, using malonyl-CoA as the carbon donor. agrilife.org Desaturases introduce double bonds at specific positions, converting saturated fatty acids into monounsaturated and polyunsaturated fatty acids (PUFAs). romj.orgutah.edu In humans, key desaturases include Δ9, Δ6, and Δ5 desaturases, which create double bonds at the 9th, 6th, and 5th carbon from the carboxyl end, respectively. agrilife.orgutah.edu

The metabolism of 8-hexadecynoic acid would be subject to these modification systems. It could potentially be a substrate for elongase enzymes, which would add two-carbon units to its carboxyl end. However, research on other acetylenic fatty acids suggests they can also act as inhibitors of elongation. asm.org For instance, 2-hexadecynoic acid was found to inhibit the elongation of fatty acids longer than palmitate. asm.org

Similarly, desaturase enzymes, which are highly specific to the position and stereochemistry of existing bonds, would interact uniquely with the triple bond of 8-hexadecynoic acid. The rigidity of the alkyne group could prevent the fatty acid from adopting the correct conformation to fit into the desaturase active site or it could act as an irreversible inhibitor.

Table 1: Key Enzymes in Fatty Acid Synthesis, Elongation, and Desaturation

| Enzyme Class | Name | Function | Cellular Location |

|---|---|---|---|

| Synthesis | Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. youtube.com | Cytoplasm |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that synthesizes palmitic acid from acetyl-CoA and malonyl-CoA. youtube.com | Cytoplasm | |

| Elongation | Fatty Acid Elongases (ELOVLs) | Extend the carbon chain of fatty acids. researchgate.netromj.org | Endoplasmic Reticulum |

| Desaturation | Stearoyl-CoA Desaturase (SCD/Δ9) | Introduces a cis-double bond at the Δ9 position of saturated fatty acids. agrilife.org | Endoplasmic Reticulum |

| Δ6-Desaturase (FADS2) | Introduces a double bond at the Δ6 position, primarily in PUFA synthesis. romj.org | Endoplasmic Reticulum |

Fatty acid oxidation, specifically β-oxidation, is the primary catabolic pathway for breaking down fatty acids to produce energy in the form of acetyl-CoA, NADH, and FADH₂. lumenlearning.comlibretexts.org This process occurs within the mitochondria and involves a four-step cycle that sequentially shortens the fatty acyl-CoA chain by two carbons. wikipedia.org The four steps are: 1) FAD-dependent dehydrogenation, 2) hydration, 3) NAD⁺-dependent dehydrogenation, and 4) thiolytic cleavage. wikipedia.org

The presence of an alkyne group in the fatty acid chain poses a significant challenge to the β-oxidation machinery. The enzymes of this pathway are specific for saturated and unsaturated (double bond) substrates. A triple bond, such as the one in 8-hexadecynoic acid, is not a natural substrate and would likely stall the oxidation process. Studies on acetylenic fatty acid analogs have demonstrated their ability to inhibit β-oxidation. uri.edu For example, 3-hexadecynoic acid has been identified as an inhibitor of this pathway. uri.edu When 8-hexadecynoic acid undergoes β-oxidation, it would proceed normally for three cycles until the alkyne group is near the β-position, at which point the enzymes, particularly acyl-CoA dehydrogenase, would be unable to process the chain, leading to the accumulation of a metabolic intermediate and inhibition of the pathway.

Involvement in Fatty Acid Elongation and Desaturation Processes

Contributions to Lipidomics Research

The unique chemical handle provided by the alkyne group makes 8-hexadecynoic acid and similar compounds powerful tools in lipidomics, the large-scale study of cellular lipids. researchgate.net These molecules act as metabolic probes, allowing researchers to track the fate of fatty acids in complex biological systems.

A significant challenge in lipidomics is the sheer diversity and complexity of lipid molecules. researchgate.netnih.gov Alkynyl fatty acids like 15-hexadecynoic acid (an isomer of 8-hexadecynoic acid) are widely used as chemical reporters to overcome this challenge. avantiresearch.comresearchgate.net The methodology relies on the principle of "click chemistry," a set of highly specific and efficient reactions. avantiresearch.com

Researchers introduce 8-hexadecynoic acid to living cells, which metabolically incorporate it into a wide array of complex lipids, such as phospholipids, triglycerides, and cholesteryl esters, as if it were a natural fatty acid. researchgate.netjove.com Following incorporation, the cells are lysed, and the alkyne-tagged lipids are reacted with a reporter molecule containing an azide (B81097) group (e.g., a fluorescent dye or a biotin (B1667282) tag). avantiresearch.com This reaction, often a copper(I)-catalyzed azide-alkyne cycloaddition, specifically links the reporter to the modified lipids. researchgate.net

The tagged lipids can then be easily detected, visualized by microscopy, or isolated for further analysis. When combined with mass spectrometry, this technique allows for the precise identification and quantification of the specific lipid species that have incorporated the fatty acid probe. mdpi.comavantiresearch.com This provides a dynamic snapshot of lipid synthesis, trafficking, and storage within the cell.

Beyond tracking lipid classes, alkynyl fatty acids are invaluable for profiling fatty acylation, a crucial post-translational modification where fatty acids are attached to proteins. researchgate.netjove.com This modification, known as S-acylation when attached to a cysteine residue, regulates protein localization, stability, and function. researchgate.net

By metabolically labeling cells with 8-hexadecynoic acid, proteins that become acylated with this analog are also tagged with an alkyne group. Using the same click chemistry approach, these modified proteins can be tagged with biotin. avantiresearch.com The biotinylated proteins can then be selectively enriched from the total cell lysate using streptavidin beads and subsequently identified and quantified by mass spectrometry-based proteomics. This powerful strategy has enabled the large-scale profiling of protein palmitoylation and other acylation events, revealing hundreds of new protein targets and providing deep insights into the regulatory roles of lipid modifications in health and disease. avantiresearch.com

Table 2: Research Applications of Alkynyl Hexadecynoic Acids in Lipidomics

| Compound Isomer | Research Application | Technique | Key Findings |

|---|---|---|---|

| 15-Hexadecynoic acid | Tracking protein S-palmitoylation | Metabolic labeling, Click Chemistry, Mass Spectrometry | Identification of numerous S-acylated proteins and their roles in cellular signaling and function. avantiresearch.com |

| 15-Hexadecynoic acid | Visualizing fatty-acylated proteins | Metabolic labeling, Staudinger ligation with biotin-phosphine reagents | Selective visualization of N-myristoylated and S-palmitoylated proteins in cell lysates. researchgate.net |

| Alkynyl Fatty Acids | Profiling fatty acylated proteins | Bio-orthogonal labeling, Click Chemistry | Enabled large-scale identification of S-acylated protein targets, revealing roles in cancer and neurodegeneration. jove.com |

Identification and Quantification of Lipid Species in Biological Systems

Enzymatic Transformations and Biocatalysis

The biotransformation of fatty acids, including alkynoic variants like 8-Hexadecynoic acid, is a field of significant interest for developing sustainable and green chemical processes. Enzymes offer high selectivity and efficiency under mild reaction conditions, presenting a valuable alternative to traditional chemical methods.

NADH-Driven Enzymatic Carboxylic Acid Reduction

The enzymatic reduction of carboxylic acids to aldehydes is a key transformation catalyzed by a class of enzymes known as carboxylic acid reductases (CARs). pnas.orgnih.gov These enzymes utilize ATP and a reducing equivalent, typically NADPH, to perform this conversion. nih.govuniprot.org The reaction proceeds through three main steps: adenylation of the carboxylic acid to form an acyl-AMP intermediate, transfer of the acyl group to a phosphopantetheine prosthetic group to form a thioester, and finally, the reduction of the thioester to an aldehyde. uniprot.org

While many CARs show a preference for NADPH, the use of the more stable and cost-effective cofactor NADH is being explored for industrial biotechnology applications. pnas.org Research has demonstrated that CARs possess a broad substrate specificity. For instance, the CAR from Mycobacterium marinum has been shown to efficiently convert a wide range of aliphatic fatty acids, from C6 to C18, into their corresponding aldehydes. pnas.org This range encompasses the C16 carbon chain of 8-Hexadecynoic acid, suggesting its potential as a substrate for this enzymatic system. The subsequent reduction of the aldehyde product to an alcohol can be achieved by aldehyde reductases or alcohol dehydrogenases. pnas.orgmdpi.com

The table below summarizes the characteristics of a well-studied CAR enzyme capable of acting on long-chain fatty acids.

| Enzyme | Source Organism | Cofactor Preference | Substrate Range | Optimal pH |

| Carboxylic Acid Reductase (CAR) | Mycobacterium marinum | NADPH > NADH pnas.org | C6-C18 aliphatic fatty acids, Benzoic acid pnas.orgnih.gov | 7.5 pnas.org |

Hydrolase-Catalyzed Reactions Involving Fatty Acids

Hydrolases are a major class of enzymes that catalyze the cleavage of chemical bonds through the addition of water. ird.fr Within this class, lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases are particularly relevant to fatty acid biotransformations. nih.gov These enzymes are widely used in biotechnology for their ability to catalyze not only hydrolysis but also esterification and transesterification reactions, often in organic media. nih.govnih.gov The catalytic mechanism frequently involves an acyl-enzyme intermediate formed at a nucleophilic residue (commonly serine) within the enzyme's active site. nih.gov

Lipases are distinguished from esterases by their ability to act on water-insoluble esters of long-chain fatty acids. ird.fr The enzymatic activity of hydrolases on fatty acids is crucial for numerous biological processes and industrial applications. For example, acyl-CoA thioester hydrolases are enzymes that hydrolyze acyl-CoAs to a free fatty acid and Coenzyme A. wikipedia.org The human cytosolic acyl coenzyme A thioester hydrolase (ACOT7) acts on palmitoyl-CoA and other long-chain fatty acyl-CoAs. wikipedia.org

While specific studies focusing exclusively on the hydrolase-catalyzed reactions of 8-Hexadecynoic acid are not extensively documented, the known substrate promiscuity of many lipases suggests they would be active on this compound. Lipases from various microbial sources, such as Candida antarctica, are known to catalyze the enantioselective esterification of various carboxylic acids. acs.orgtaltech.ee Furthermore, research has shown that the presence of very-long-chain fatty acids can activate lysosomal hydrolases in human tissues, indicating a biological interaction between these enzymes and long-chain fatty acids. nih.gov

The table below provides an overview of hydrolase types relevant to fatty acid metabolism.

| Hydrolase Type | EC Number | Typical Reaction Catalyzed | Example Substrates |

| Lipase | 3.1.1.3 | Hydrolysis/Esterification of triacylglycerols and other esters | Long-chain fatty acid esters ird.fr |

| Acyl-CoA Hydrolase | 3.1.2.- | Hydrolysis of Acyl-CoA thioesters | Palmitoyl-CoA, other long-chain acyl-CoAs wikipedia.org |

| Fatty Acid Amide Hydrolase (FAAH) | 3.5.1.99 | Hydrolysis of fatty acid amides | Anandamide, Oleamide researchgate.net |

Enzymatic Isomerization Processes

Enzymatic isomerization is critical for the metabolism of unsaturated and unusual fatty acids. For a fatty acid like 8-Hexadecynoic acid to be processed through the standard β-oxidation pathway, the position and configuration of its triple bond would need to be addressed by specific enzymes. The β-oxidation of fatty acids with double bonds at odd-numbered positions requires the action of Δ3,Δ2-enoyl-CoA isomerase (EC 5.3.3.8). expasy.orgwikipedia.org This enzyme catalyzes the conversion of a cis- or trans-double bond at the C3 position to a trans-double bond at the C2 position, which is a suitable substrate for the next enzyme in the β-oxidation spiral. wikipedia.org

Significantly, research has demonstrated that this isomerase has broader substrate specificity than initially thought. An isomerase purified from hog liver was found to catalyze the reversible conversion of a 3-acetylenic fatty acyl thioester into a 2,3-dienoyl fatty acyl thioester. rhea-db.orgnih.gov This enzyme, also referred to as acetylene-allene isomerase, shows broad specificity for chain lengths from C6 to C12 on 3-acetylenic substrates. nih.gov This finding is of direct relevance to alkynoic acids, as it establishes a known enzymatic mechanism for transforming a triple bond into a structure that can be further metabolized. expasy.orgnih.gov Although this activity was demonstrated on 3-alkynyl thioesters, it provides a clear precedent for the enzymatic isomerization of acetylenic fatty acids, a process that would be necessary for the catabolism of isomers like 8-Hexadecynoic acid.

The table below details the key isomerase involved in the metabolism of unsaturated and acetylenic fatty acids.

| Enzyme Name | EC Number | Reaction Catalyzed | Relevance to Alkynoic Acids |

| Δ3,Δ2-Enoyl-CoA Isomerase | 5.3.3.8 | Isomerizes 3-enoyl-CoA to 2-trans-enoyl-CoA wikipedia.orguniprot.org | Can isomerize 3-acetylenic fatty acyl thioesters to 2,3-dienoyl thioesters expasy.orgnih.gov |

Future Research Directions and Translational Perspectives for 8 Hexadecynoic Acid

Design and Synthesis of Next-Generation Biologically Active Agents

Systematic modifications to the basic hexadecynoic acid structure have been explored to enhance therapeutic properties. A key strategy involves the synthesis of various positional isomers to establish clear structure-activity relationships (SAR). For instance, studies comparing 2-, 3-, 6-, 8-, 9-, 10-, and 12-hexadecynoic acid (HDA) have shown that the proximity of the alkynyl group to the carboxylic acid function significantly influences antibacterial efficacy. researchgate.net The 2-HDA isomer, in particular, often exhibits superior potency compared to isomers where the triple bond is located further down the alkyl chain. researchgate.net

Another innovative design approach is the conjugation of acetylenic fatty acids to other bioactive molecules. A notable example is the chemical conjugation of 2-hexadecynoic acid to C5-Curcumin, which resulted in a hybrid molecule with significantly enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.govresearchgate.net This strategy leverages the properties of both molecules to create a more potent agent, highlighting a promising direction for developing new drugs against multi-drug resistant bacteria. nih.gov

Future design and synthesis efforts will likely focus on creating analogs with improved target specificity, reduced off-target effects, and better pharmacokinetic profiles. This includes the synthesis of derivatives containing additional functional groups, such as heteroatoms (e.g., sulfur), or the creation of diynoic acids (containing two triple bonds) to modulate activity. researchgate.netchapman.edu

Table 1: Examples of Synthesized Hexadecynoic Acid Derivatives and Their Biological Activities

| Compound/Derivative | Modification | Observed Biological Activity | Reference(s) |

| 2-Hexadecynoic acid (2-HDA) | Triple bond at C-2 | Potent antibacterial activity against MRSA; antifungal; antimalarial (inhibits Plasmodium FAS-II enzymes). | nih.govchapman.edu |

| Positional Isomers (3-, 6-, 8-, 9-, 10-, 12-HDA) | Triple bond moved away from C-2 | Generally lower antibacterial activity compared to 2-HDA, demonstrating the importance of the triple bond's position. | researchgate.net |

| C5-Curcumin-2-HDA Conjugate | 2-HDA chemically linked to C5-Curcumin | 4-8 fold increase in antibacterial activity against MRSA strains compared to C5-Curcumin alone. | nih.gov |

| 2,6-Hexadecadiynoic acid | Introduction of a second triple bond | Potent antifungal activity against fluconazole-resistant Candida albicans and Cryptococcus neoformans. | chapman.edu |

| Sulfur-containing HDA analogs | Sulfur atom introduced at C-4 or C-5 | Synthesized to investigate the impact of heteroatoms on antibacterial activity. | researchgate.net |

Elucidation of Novel Molecular Targets and Signaling Pathways

A critical area of future research for 8-hexadecynoic acid and its isomers is the identification and validation of their molecular targets and the signaling pathways they modulate. While the full spectrum of targets is not yet known, studies on related acetylenic fatty acids have provided significant insights, pointing towards enzymes involved in fatty acid metabolism as primary targets.

The type II fatty acid synthesis (FAS-II) pathway, which is essential in many pathogens but distinct from the type I system in mammals, represents a key target. nih.gov Specifically, 2-hexadecynoic acid has been shown to inhibit enzymes within the FAS-II pathway of the malaria parasite Plasmodium falciparum, including PfFabI (enoyl-acyl carrier protein reductase) and PfFabZ (β-hydroxyacyl-ACP dehydratase). This inhibition disrupts the parasite's ability to produce essential fatty acids, leading to its death. Similarly, acetylenic acids are known to interfere with fatty acid elongation in various organisms. asm.orgresearchgate.net

Beyond the FAS pathway, other molecular targets have been identified. The antibacterial action of 2-hexadecynoic acid against S. aureus has been linked to the inhibition of DNA gyrase, an enzyme critical for DNA replication. researchgate.net This dual-targeting ability—interfering with both fatty acid metabolism and DNA replication—makes it a particularly interesting scaffold for antibiotic development. Furthermore, acetylenic fatty acids have been shown to be suicide inhibitors of cytochrome P450 (CYP) enzymes, particularly those in the CYP4 family that are responsible for the ω-oxidation of fatty acids. guidetopharmacology.org This suggests that 8-hexadecynoic acid could modulate signaling pathways dependent on fatty acid metabolites.

Future investigations will likely employ techniques such as chemical proteomics and thermal shift assays to pull down binding partners and confirm direct targets. Elucidating these interactions will be fundamental to understanding the compound's mechanism of action and for predicting potential therapeutic applications and off-target effects.

Table 2: Potential Molecular Targets for Hexadecynoic Acid Isomers

| Molecular Target | Organism/System | Effect of Inhibition | Evidence/Compound | Reference(s) |

| Fatty Acid Synthase (FAS-II) Pathway Enzymes (PfFabI, PfFabZ) | Plasmodium falciparum (Malaria) | Disruption of parasite growth and replication. | Inhibition by 2-Hexadecynoic acid. | |

| Fatty Acid Elongation | Rat liver microsomes, Yeast | Accumulation of shorter-chain fatty acids and decrease in longer-chain fatty acids. | Inhibition by 2-Hexadecynoic acid and 6-NDA. | asm.org |

| DNA Gyrase | Staphylococcus aureus | Inhibition of bacterial DNA replication. | Linked to the antibacterial activity of 2-Hexadecynoic acid. | researchgate.net |

| Cytochrome P450 (CYP4 Family) | Mammalian | Inactivation of enzymes involved in fatty acid ω-hydroxylation. | Suicidal inactivation by acetylenic fatty acids. | guidetopharmacology.org |

| Mycolic Acid Biosynthesis | Mycobacterium | Disruption of the mycobacterial cell wall integrity. | Inferred from multi-omics studies on a related fatty acid analog. | nih.gov |

Advancements in Bioanalytical Methodologies for Lipid Research

The study of 8-hexadecynoic acid and other lipids relies heavily on sophisticated bioanalytical techniques capable of detecting, identifying, and quantifying these molecules in complex biological matrices. nih.gov Recent and future advancements in this area are pivotal for deepening our understanding of lipid metabolism and function.

Mass spectrometry (MS) is the cornerstone of modern lipid analysis, prized for its high sensitivity and specificity. creative-proteomics.comnumberanalytics.com It is often coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to resolve complex lipid mixtures. nih.govmdpi.com For fatty acids like 8-hexadecynoic acid, GC-MS following derivatization (e.g., with pentafluorobenzyl bromide) is a powerful method for sensitive quantification. nih.gov LC-MS/MS methods are also widely used, enabling both targeted and untargeted lipidomics to profile a wide array of lipid species simultaneously. creative-proteomics.commdpi.com

Emerging methodologies are further enhancing the capabilities of lipid research:

High-Resolution Mass Spectrometry (HRMS): Techniques like HPLC/APCI-MS (Atmospheric Pressure Chemical Ionization) can be used to pinpoint the exact location of triple and double bonds within a fatty acid chain. researchgate.net

"Click Chemistry" Based Probes: The alkyne group in 8-hexadecynoic acid makes it a natural bioorthogonal reporter. Cells can be fed alkyne-tagged fatty acids, which are incorporated into more complex lipids. These can then be tagged with fluorescent or affinity labels via a "click" reaction, allowing for the visualization and identification of lipid-protein interactions and metabolic flux. frontiersin.orgfrontiersin.orgnih.gov

Mass Spectrometry Imaging (MSI): This technique allows for the label-free visualization of the spatial distribution of different lipid species directly in tissue sections, providing crucial information about their localization in health and disease. mdpi.com

These advanced methods are essential for tracing the metabolic fate of 8-hexadecynoic acid, identifying its downstream metabolites, and understanding its distribution within cells and tissues.

Table 3: Key Bioanalytical Methods in Lipid Research

| Analytical Technique | Principle | Application for 8-Hexadecynoic Acid Research | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds (as derivatives) followed by mass-based detection and identification. | Quantitative analysis of fatty acid profiles in biological samples. | mdpi.comnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates lipids based on polarity, followed by tandem MS for structural elucidation and quantification. | Comprehensive lipidomics (targeted and untargeted), analysis of complex lipids incorporating the fatty acid. | creative-proteomics.comnumberanalytics.commdpi.com |

| High-Performance Liquid Chromatography/Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC/APCI-MS) | Uses APCI to ionize analytes, with specific fragmentation patterns used to locate multiple bonds. | Precise structural characterization and localization of the alkyne group in the fatty acid chain. | researchgate.net |

| Alkyne-Tagging and Click Chemistry | Utilizes the alkyne group as a bioorthogonal handle to attach probes (e.g., fluorophores, biotin) for detection. | Tracing metabolic pathways, identifying lipid-modified proteins, and visualizing lipid trafficking. | frontiersin.orgfrontiersin.org |

| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules in tissue sections by acquiring mass spectra from different locations. | Determining the localization of 8-hexadecynoic acid and its metabolites within specific tissues or cellular structures. | mdpi.com |

Exploration of Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful and sustainable approach for producing 8-hexadecynoic acid and its derivatives. acs.org This strategy overcomes many limitations of purely chemical synthesis, such as harsh reaction conditions and the difficulty of achieving high regio- and stereoselectivity. nih.govresearchgate.net

Enzymes, particularly lipases and P450 monooxygenases, are central to these strategies. Lipases, such as the one from Candida antarctica (CALB), are widely used for their ability to catalyze esterification, transesterification, and acidolysis reactions under mild conditions. researchgate.netmdpi.com They can be employed to create structured lipids or to attach 8-hexadecynoic acid to a glycerol (B35011) backbone or other alcohols. nih.govresearchgate.net

More advanced applications involve using engineered enzymes for specific C-H functionalization. For example, evolved P450 hydroxylases can introduce hydroxyl groups at specific positions on a fatty acid chain with high selectivity. acs.orgresearchgate.net A chemoenzymatic workflow could involve an initial enzymatic functionalization of a fatty acid precursor, followed by chemical steps to introduce the alkyne group or perform further modifications. acs.org This combined approach allows for the synthesis of complex, high-value fatty acid derivatives that would be difficult to access through other means. acs.org The exploration of these strategies will be key to generating novel analogs of 8-hexadecynoic acid for biological screening and therapeutic development.

Integration with Systems Biology and Multi-Omics Approaches

To fully comprehend the biological impact of 8-hexadecynoic acid, it is essential to move beyond single-target analyses and embrace a holistic, systems-level perspective. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics/lipidomics, provide a comprehensive snapshot of the cellular state in response to a given stimulus. nih.govuv.es

By treating a biological system (e.g., a cell culture or an organism) with 8-hexadecynoic acid and subsequently analyzing these different molecular layers, researchers can construct detailed interaction networks. For instance, a multi-omics study on a related anti-tubercular fatty acid analog successfully identified its mechanism of action by revealing simultaneous changes in the proteome, metabolome, and lipidome, all pointing towards the disruption of mycolic acid biosynthesis. nih.gov

This integrative approach can:

Identify Mechanism of Action: Correlating changes across different omics layers can reveal the primary pathways perturbed by the compound, even without prior knowledge of a specific target. nih.gov

Discover Biomarkers: Changes in the transcriptome or proteome following treatment can serve as biomarkers for the compound's activity or for disease states that it might ameliorate.

Uncover Off-Target Effects: A systems-level view can highlight unintended pathway perturbations, providing a more complete picture of the compound's biological effects.

Build Predictive Models: Integrating multi-omics data can help build models that predict a compound's efficacy or toxicity, aiding in the drug development pipeline. nih.gov

Future research on 8-hexadecynoic acid will greatly benefit from the application of these powerful systems biology approaches. mdpi.com By combining lipidomics data on the fate of the fatty acid itself with broader analyses of the cellular response, a much deeper and more functionally relevant understanding of its biological role can be achieved.

Q & A

Q. What experimental designs are optimal for studying 8-Hexadecynoic acid’s role in lipid raft formation?

- Methodological Answer : Employ Langmuir-Blodgett troughs to measure monolayer compressibility and atomic force microscopy (AFM) for nanoscale domain imaging. Incorporate deuterated analogs for neutron scattering studies to track alkyne group interactions. Validate models using knockout cell lines (e.g., PTEN-deficient systems) to isolate 8-Hexadecynoic acid’s effects .

Q. How can computational models predict the reactivity of 8-Hexadecynoic acid in enzymatic catalysis?

- Methodological Answer : Apply density functional theory (DFT) to simulate transition states in reactions with lipases or cytochrome P450 enzymes. Validate predictions using kinetic assays (e.g., Michaelis-Menten parameters) and isotopic labeling. Cross-reference computational results with crystallographic data from the Protein Data Bank (PDB) to refine binding site hypotheses .

Q. What strategies mitigate oxidation artifacts in long-term storage studies of 8-Hexadecynoic acid?

- Methodological Answer : Store samples under argon at −80°C with antioxidant additives (e.g., BHT). Periodically assess purity via gas chromatography-mass spectrometry (GC-MS) to detect degradation products. Compare accelerated aging experiments (e.g., elevated oxygen exposure) with real-time data to model shelf-life stability .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response data for 8-Hexadecynoic acid in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate IC₅₀ values. Report confidence intervals and assess goodness-of-fit (R², residual plots). For clustered data (e.g., technical replicates), apply mixed-effects models to account for nested variances, as outlined in clustered data analysis frameworks .

Q. What are the best practices for presenting spectroscopic data in publications on 8-Hexadecynoic acid derivatives?

- Methodological Answer : Include raw spectra in supplementary materials with baseline correction annotations. For NMR, report coupling constants (J-values) and integration ratios. Use standardized formats (e.g., JCAMP-DX for IR) and reference peaks to established databases to ensure peer verification .

Ethical & Reproducibility Considerations

Q. How can researchers ensure transparency when adapting synthetic protocols from non-peer-reviewed sources?

- Methodological Answer : Disclose all modifications (e.g., solvent substitutions, scaled reactions) in the methods section. Validate yields and purity against peer-reviewed analogs and include negative controls. Cite preprint repositories (e.g., ChemRxiv) with caution, prioritizing protocols verified in independent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.